molecular formula BH3O3Pr-3 B1172594 lupinin CAS No. 11000-35-4

lupinin

Cat. No.: B1172594
CAS No.: 11000-35-4
Attention: For research use only. Not for human or veterinary use.
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Description

Lupinin (CAS Number 486-70-4) is a quinolizidine alkaloid naturally present in plants of the Lupinus genus (lupins) . This bicyclic alkaloid is biosynthesized from L-lysine and is known for its characteristically bitter taste, which is associated with the natural defense mechanisms of the plant . Researchers value this compound for its specific biological activities. It functions as a reversible inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission . By interacting with the anionic site of the enzyme, this compound decreases the catalytic hydrolysis of acetylcholine, leading to its accumulation and disruption of neural signaling . Studies also indicate that this compound has a binding affinity for both muscarinic and nicotinic acetylcholine receptors, though its agonistic or antagonistic nature is still under investigation . Beyond its neurological effects, this compound serves as an effective insect antifeedant and growth inhibitor, showing particular efficacy against culicine mosquito larvae, which positions it as a compound of interest for developing novel bioinsecticides . The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

11000-35-4

Molecular Formula

BH3O3Pr-3

Origin of Product

United States

Scientific Research Applications

Nutritional Value and Health Benefits

Lupin seeds are recognized for their high protein content (approximately 34-44% on a dry weight basis) and favorable nutritional profile, making them a valuable ingredient in functional foods. The health benefits associated with lupin consumption include:

  • Cardiovascular Health : Studies indicate that lupin proteins can positively influence lipid metabolism and blood pressure levels. For instance, a systematic review demonstrated that whole lupin consumption led to significant improvements in satiety and glycemic control compared to other legumes .
  • Antioxidant Properties : Lupin extracts exhibit antioxidant activity, which can mitigate oxidative stress and inflammation in the body. This property is attributed to the presence of bioactive compounds such as alkaloids and flavonoids .
  • Weight Management : The high fiber content in lupins contributes to increased satiety, which may assist in weight management efforts. Research has shown that participants consuming whole lupin products reported greater feelings of fullness .

Anthelmintic Activity

Recent studies have explored the anthelmintic potential of lupin seed extracts against gastrointestinal parasites in livestock. A notable study assessed the efficacy of these extracts against Haemonchus contortus, a major parasite affecting ruminants. The findings suggested that the quinolizidine alkaloids present in lupin seeds could serve as a natural alternative for controlling parasitic infections in grazing animals .

Case Study: Anthelmintic Efficacy

StudyMethodologyKey Findings
Anthelmintic Activity of Lupin Seed ExtractsIn vitro assays followed by in vivo trials on sheep and goatsSignificant reduction in parasite load observed after treatment with lupin extracts

Agricultural Applications

Lupins are increasingly recognized for their role in sustainable agriculture. They are capable of fixing nitrogen in the soil, which enhances soil fertility and reduces the need for synthetic fertilizers. This characteristic is particularly beneficial for crop rotation systems.

Case Study: Sweet White Lupin Cultivation

Research InitiativeObjectivesOutcomes
Agriculture and Agri-Food Canada ProjectEvaluate economic viability and agronomic performance of sweet white lupinsPositive results indicate high protein yield and potential for human consumption

Genetic Research and Breeding

Recent genetic studies have identified key genes responsible for low alkaloid levels in sweet varieties of lupins. This advancement not only improves palatability but also enhances the nutritional profile of lupin seeds, making them more appealing for human consumption .

Genetic Marker Development

TraitGenetic Marker IdentifiedImplications
Low Alkaloid LevelsSweetness GeneFacilitates breeding programs aimed at producing non-bitter lupin varieties

Summary of Applications

The applications of lupinin extend across various sectors, including nutrition, agriculture, and biotechnology. Below is a summary table highlighting the key applications:

Application AreaDescription
Nutritional SupplementHigh protein source with health benefits
Anthelmintic TreatmentNatural remedy for gastrointestinal parasites
Sustainable AgricultureNitrogen fixation to improve soil health
Genetic ImprovementDevelopment of low alkaloid, palatable varieties

Comparison with Similar Compounds

Key Research Findings

Pharmacological Distinctions

  • This compound vs.
  • This compound vs. Epithis compound : Epithis compound’s stereochemical differences enhance its specificity for arthropod cholinesterases, suggesting insecticidal applications .

Contradictions and Clarifications

  • Terminology Conflict: and describe this compound as a glucoside, while other sources classify it as an alkaloid . This discrepancy may arise from historical misclassification or regional nomenclature differences. Modern literature consistently identifies this compound as a quinolizidine alkaloid .

Preparation Methods

Early Racemic Syntheses

The first racemic synthesis of lupinine was reported by Clemo et al. in 1937, employing a sequence of aldol condensations and cyclizations. Subsequent efforts by Goldberg and Ragade (1966) achieved enantioselectivity using chiral auxiliaries, though yields remained modest (15–20%). These early methods established foundational strategies for quinolizidine ring construction but were limited by low efficiency and poor stereocontrol.

Modern Enantioselective Syntheses

Recent advances have prioritized enantioselectivity and step economy. Santos et al. (2010) developed an eight-step synthesis of (-)-lupinine with 36% overall yield and >99:1 diastereomeric ratio. Key innovations included a double Mitsunobu reaction to invert stereochemistry and alane-mediated reductions to finalize the quinolizidine structure. Similarly, Morley et al. utilized enolate Claisen rearrangements to generate the quinolizidine core, achieving high enantiopurity through chiral piperidine intermediates.

Table 1: Comparison of Synthetic Routes to this compound

MethodStepsYield (%)Enantiomeric ExcessKey InnovationSource
Clemo et al. (1937)128RacemicAldol cyclization
Goldberg & Ragade (1966)101580%Chiral auxiliaries
Santos et al. (2010)836>99%Double Mitsunobu reaction
Morley et al. (1990s)72895%Enolate Claisen rearrangement

Extraction from Natural Sources

Traditional Soaking and Leaching

In Mediterranean cultures, lupini beans are detoxified via prolonged soaking (24–48 hours) in brine, which leaches bitter alkaloids like this compound. This method reduces alkaloid content by 90% but is time-intensive and unsuitable for industrial-scale production.

Modern Extraction Techniques

Industrial extraction employs alkaline solubilization and isoelectric precipitation. For example, lupin flour treated with 2% sodium carbonate solution achieves 85% alkaloid removal while preserving protein yield. Ultrasound-assisted extraction with methanol further enhances efficiency, reducing processing time from 22 hours to 9 hours.

Table 2: Efficiency of this compound Extraction Methods

MethodSolventTime (h)Alkaloid Removal (%)Protein Recovery (%)Source
Traditional soakingWater/brine489060
Alkaline extractionNa₂CO₃ (2%)168575
Ultrasound-assistedMethanol99268
Chloroform infusionChloroform187055

Analytical Characterization

Post-synthesis or extraction, this compound is characterized via gas chromatography–mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). GC-MS identifies major alkaloids (lupanine, angustifoline) alongside this compound, while HPLC quantifies enantiomeric purity. Neutralization of crude extracts to pH 7.0 prior to drying ensures stability during storage .

Q & A

Q. What are the key biosynthetic pathways of lupinin in Lupinus species, and how can isotopic labeling experiments validate these pathways?

this compound biosynthesis in Lupinus luteus involves the incorporation of lysine-derived cadaverine units. Radiolabeling studies using lysine-(2-¹⁴C) have demonstrated that two cadaverine molecules form the quinolizidine backbone of this compound . Methodological validation includes:

  • Isotopic tracing : Administering labeled precursors to plant tissues and tracking incorporation via degradation analysis (e.g., oxidative decarboxylation to isolate radioactive carbon atoms in specific positions) .
  • Comparative analysis : Contrasting incorporation rates in related alkaloids (e.g., spartein) to identify pathway specificity .

Q. What experimental techniques are essential for characterizing this compound’s molecular structure and purity?

Structural elucidation requires:

  • X-ray crystallography : Resolving absolute configurations of chiral centers (e.g., C4 and C7 in this compound chloride) .
  • Spectroscopic methods : NMR for proton/carbon assignments and HPLC-MS for purity assessment .
  • Elemental analysis : Mandatory for new compounds to confirm empirical formulas .

Q. How can researchers design reproducible experiments to study this compound’s biological roles in plants?

  • Controlled growth conditions : Standardize soil pH, light exposure, and nutrient availability to minimize environmental variability .
  • Alkaloid extraction protocols : Use validated solvents (e.g., methanol-chloroform mixtures) and quantify yields via gravimetric or spectrophotometric methods .
  • Biological assays : Pair this compound isolation with insect toxicity tests (e.g., aphid mortality assays) to assess ecological roles .

Q. What are the common challenges in isolating this compound from plant matrices, and how can they be mitigated?

Challenges include co-elution with structurally similar alkaloids (e.g., lupanin) and low extraction efficiency. Solutions:

  • Chromatographic optimization : Use reverse-phase HPLC with gradient elution to improve resolution .
  • Derivatization : Enhance detection sensitivity via chemical modification (e.g., acetylation of hydroxyl groups) .

Q. How should researchers contextualize this compound studies within broader alkaloid research?

  • Literature reviews : Prioritize comparative studies on quinolizidine alkaloids (e.g., cytisine, spartein) to identify shared biosynthetic nodes .
  • Taxonomic focus : Highlight Lupinus species with high this compound yields (e.g., L. luteus) and contrast with low-alkaloid cultivars under development .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its interaction with biological targets?

this compound’s quinolizidine framework adopts an armchair conformation in its six-membered rings, as confirmed by quantum-chemical calculations and X-ray diffraction . Methodological approaches:

  • Torsion angle analysis : Use software (e.g., Gaussian) to model energy-minimized conformers and compare with crystallographic data .
  • Docking simulations : Map this compound’s equatorial triazole substituents to receptor binding sites (e.g., acetylcholine esterase) to predict bioactivity .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?

  • Error source identification : Compare calculated bond lengths/angles (DFT methods) with crystallographic results to detect force field inaccuracies .
  • Experimental replication : Repeat synthesis under inert conditions to rule out oxidation artifacts .
  • Peer review : Use platforms like Med. Chem. Commun. to validate findings against published benchmarks .

Q. How can researchers optimize this compound derivatization for structure-activity relationship (SAR) studies?

  • Position-selective modification : Target hydroxyl groups via Mitsunobu reactions or esterifications while preserving the quinolizidine core .
  • High-throughput screening : Use microplate assays to test derivatives for enhanced insecticidal or pharmacological properties .

Q. What methodologies support the development of low-lupinin cultivars in agricultural research?

  • Mutagenesis screens : Apply ethyl methanesulfonate (EMS) to induce mutations in alkaloid biosynthesis genes .
  • Metabolomic profiling : Use LC-MS to correlate this compound levels with transcriptomic data from candidate low-alkaloid lines .

Q. How should researchers address ethical and practical constraints in this compound-related fieldwork?

  • FINER criteria : Ensure projects are Feasible (e.g., accessible plant populations), Novel (e.g., unexplored species), and Ethical (e.g., compliance with biodiversity laws) .
  • Stakeholder engagement : Collaborate with agronomists to balance alkaloid reduction goals with crop resilience .

Methodological Frameworks

  • Data interpretation : Use iterative qualitative analysis (e.g., triangulating spectroscopic, crystallographic, and bioassay data) to address ambiguities .
  • Peer-review compliance : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and data presentation .

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